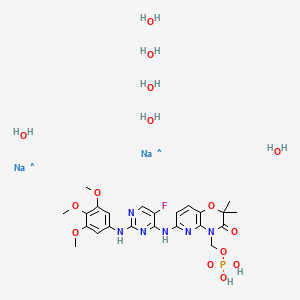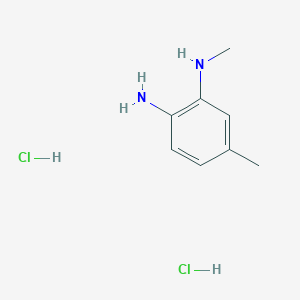
N1,5-Dimethylbenzene-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,5-Dimethylbenzene-1,2-diamine dihydrochloride: is an organic compound with the molecular formula C8H14N2Cl2. It is a derivative of benzene, featuring two amine groups and two methyl groups attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,5-Dimethylbenzene-1,2-diamine dihydrochloride typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to form 2,4-dinitrotoluene.
Reduction: The nitro groups in 2,4-dinitrotoluene are reduced to amine groups, resulting in 2,4-diaminotoluene.
Methylation: The amine groups in 2,4-diaminotoluene are methylated to form N1,5-Dimethylbenzene-1,2-diamine.
Formation of Dihydrochloride Salt: The final step involves the reaction of N1,5-Dimethylbenzene-1,2-diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Nitration: Large quantities of toluene are nitrated using a mixture of nitric and sulfuric acids.
Catalytic Hydrogenation: The reduction of nitro groups is carried out using catalytic hydrogenation, often with palladium or platinum catalysts.
Continuous Methylation: Methylation is performed in continuous reactors to ensure consistent product quality.
Crystallization: The dihydrochloride salt is crystallized from the reaction mixture and purified.
Chemical Reactions Analysis
Types of Reactions
N1,5-Dimethylbenzene-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones or nitroso compounds.
Reduction: More saturated amine derivatives.
Substitution: N-acyl or N-alkyl derivatives.
Scientific Research Applications
N1,5-Dimethylbenzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N1,5-Dimethylbenzene-1,2-diamine dihydrochloride exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites.
Substrate Interaction: It can serve as a substrate for enzymatic reactions, providing insights into enzyme function and kinetics.
Chemical Reactivity: Its reactivity with various reagents makes it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
N1,5-Dimethylbenzene-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:
N1,N1-Dimethylbenzene-1,2-diamine: Similar structure but lacks the dihydrochloride salt form.
2,4-Diaminotoluene: Precursor in the synthesis of this compound.
N-Methyl-1,2-benzenediamine dihydrochloride: Another derivative with different methylation pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C8H14Cl2N2 |
|---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
2-N,4-dimethylbenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-4-7(9)8(5-6)10-2;;/h3-5,10H,9H2,1-2H3;2*1H |
InChI Key |
VAPLVWTYAJTPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate](/img/structure/B12510285.png)
![9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate](/img/structure/B12510293.png)
![15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B12510298.png)
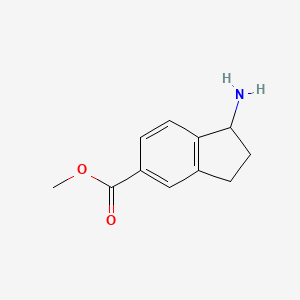
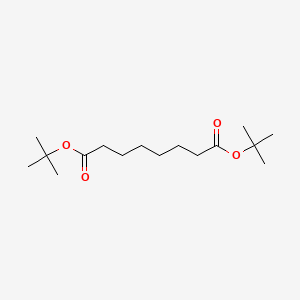
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(pyridin-3-yl)phenyl]propanoic acid](/img/structure/B12510307.png)
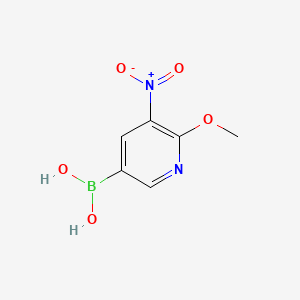
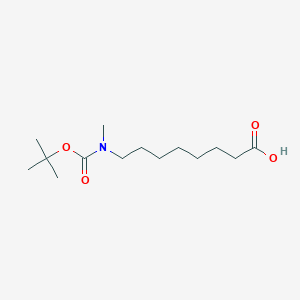
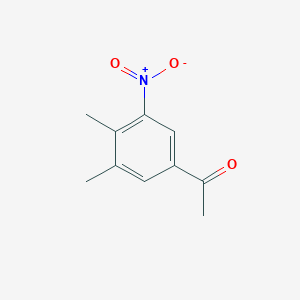
![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)
![1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide](/img/structure/B12510342.png)
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)

